molecular formula C10H15ClN2O2 B172264 Ethyl (4-hydrazinophenyl)acetate hydrochloride CAS No. 137402-61-0

Ethyl (4-hydrazinophenyl)acetate hydrochloride

Cat. No. B172264
CAS RN: 137402-61-0
M. Wt: 230.69 g/mol
InChI Key: DENTXBGEUCFNQB-UHFFFAOYSA-N
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Description

Ethyl (4-hydrazinophenyl)acetate hydrochloride is a biochemical compound used for proteomics research . It has a molecular formula of C10H14N2O2•HCl and a molecular weight of 230.7 .

Scientific Research Applications

Chemical Synthesis and Process Intensification

Ethyl acetate is widely used as a solvent in paints, coatings, resins, and flavors. Techniques for its production, such as reactive distillation and microwave reactive distillation, are explored for process intensification, offering potential insights into the synthesis and applications of Ethyl (4-hydrazinophenyl)acetate hydrochloride in similar chemical processes (Patil & Gnanasundaram, 2020).

Toxicology and Environmental Impact

Studies on the environmental impact and toxicology of chemicals provide essential information on safety and handling requirements. For example, the toxicity and environmental fate of ionic liquids, including 1-ethyl-3-methylimidazolium acetate, are scrutinized to predict and control their environmental consequences, hinting at the significance of understanding similar aspects for Ethyl (4-hydrazinophenyl)acetate hydrochloride (Ostadjoo et al., 2018).

Antioxidant Properties

Research into the antioxidant capacity of various compounds, such as the ABTS/PP decolorization assay, helps in understanding the reaction pathways and antioxidant capacity of chemical compounds. This area might suggest potential antioxidant applications for Ethyl (4-hydrazinophenyl)acetate hydrochloride (Ilyasov et al., 2020).

Adhesive Techniques in Prosthodontics

The development of adhesive techniques for dental applications, including the use of ethyl acetate, could indicate potential applications of Ethyl (4-hydrazinophenyl)acetate hydrochloride in medical materials science (Shimizu & Takahashi, 2012).

Polymer Recycling

Research on the chemical recycling of polymers, such as poly(ethylene terephthalate), highlights the importance of chemical processes in sustainability efforts. This research area may suggest applications of Ethyl (4-hydrazinophenyl)acetate hydrochloride in facilitating or enhancing recycling processes (Karayannidis & Achilias, 2007).

Future Directions

The future directions for the use of Ethyl (4-hydrazinophenyl)acetate hydrochloride are not specified in the search results. Given its use in proteomics research , it’s possible that future directions could involve further exploration of its properties and potential applications in this field.

properties

IUPAC Name

ethyl 2-(4-hydrazinylphenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-2-14-10(13)7-8-3-5-9(12-11)6-4-8;/h3-6,12H,2,7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENTXBGEUCFNQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (4-hydrazinophenyl)acetate hydrochloride

Synthesis routes and methods

Procedure details

A solution of sodium nitrite (NaNO2, 4.04 g, 58.6 mmol) in H2O (20 mL) was added to a cooled (−5° C., ice-salt) solution of ethyl 4-aminophenylacetate (10 g, 55.8 mmol) in conc. HCl (55 mL), at a rate such that the temperature did not exceed 0° C. The mixture was stirred at 0° C. for 10 min and then added portion-wise to a cooled (−5° C., ice-salt) and rapidly-stirred solution of tin(II) chloride (SnCl2, 39.67 g, 209.2 mmol) in conc. HCl (30 mL), at a rate such that the temperature did not exceed 0° C. The resulting cream-colored suspension was warmed to 25° C. and stirred at room temperature for 2-3 hrs and then was filtered under vacuum. The collected solid was washed with water and ether and then air dried to afford the desired product as a pale solid (HCl salt). Precipitate that formed in the filtrates upon standing for 16 h was collected by filtration, washed with water and ether, and air-dried. The combined solids were obtained in 88% yield (11.28 g). 1H-NMR (DMSO-d6) δ 8.85 (broad, 2H), 7.73 (broad, 1H), 7.10 (d, J=8.4 Hz, 2H), 6.82 (d, J=8.4 Hz, 2H), 4.03 (q, J=7.0 Hz, 2H), 3.53 (s, 2H), 1.16 (t, J=7.1 Hz, 3H); MS LC-MS [M+H]+=195.0, RT=1.11 min.
Quantity
4.04 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
55 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
39.67 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
88%

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